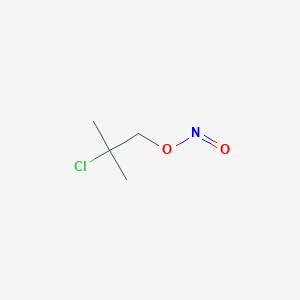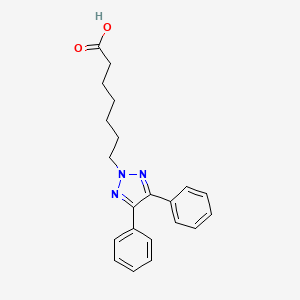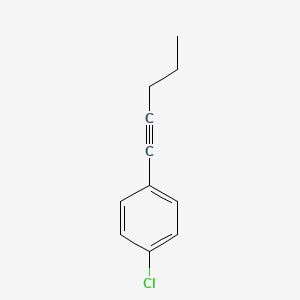![molecular formula C24H21N3O2 B12546525 4-hydroxy-3-[C-methyl-N-(2-pyridin-2-ylethyl)carbonimidoyl]-1-phenylquinolin-2-one](/img/structure/B12546525.png)
4-hydroxy-3-[C-methyl-N-(2-pyridin-2-ylethyl)carbonimidoyl]-1-phenylquinolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-hydroxy-3-[C-methyl-N-(2-pyridin-2-ylethyl)carbonimidoyl]-1-phenylquinolin-2-one is a complex organic compound with a unique structure that combines quinoline, pyridine, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-3-[C-methyl-N-(2-pyridin-2-ylethyl)carbonimidoyl]-1-phenylquinolin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and aluminum chloride as a catalyst.
Formation of the Pyridine Moiety: The pyridine moiety can be synthesized through a Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.
Final Coupling Reaction: The final step involves coupling the quinoline, phenyl, and pyridine moieties through a carbonimidoyl linkage, which can be achieved using reagents such as methyl isocyanide and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-3-[C-methyl-N-(2-pyridin-2-ylethyl)carbonimidoyl]-1-phenylquinolin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonimidoyl group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of a quinolinone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
4-hydroxy-3-[C-methyl-N-(2-pyridin-2-ylethyl)carbonimidoyl]-1-phenylquinolin-2-one has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure and functional groups.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science:
Mechanism of Action
The mechanism of action of 4-hydroxy-3-[C-methyl-N-(2-pyridin-2-ylethyl)carbonimidoyl]-1-phenylquinolin-2-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors through hydrogen bonding, π-π interactions, and hydrophobic interactions. The molecular targets and pathways involved would vary based on the specific biological activity being investigated.
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-2-quinolones: These compounds share the quinoline core but lack the pyridine and phenyl groups.
Pyridine derivatives: Compounds with similar pyridine moieties but different substituents.
Phenylquinolines: Compounds with a quinoline core and phenyl group but lacking the pyridine moiety.
Uniqueness
4-hydroxy-3-[C-methyl-N-(2-pyridin-2-ylethyl)carbonimidoyl]-1-phenylquinolin-2-one is unique due to its combination of quinoline, pyridine, and phenyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C24H21N3O2 |
|---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
4-hydroxy-3-[C-methyl-N-(2-pyridin-2-ylethyl)carbonimidoyl]-1-phenylquinolin-2-one |
InChI |
InChI=1S/C24H21N3O2/c1-17(25-16-14-18-9-7-8-15-26-18)22-23(28)20-12-5-6-13-21(20)27(24(22)29)19-10-3-2-4-11-19/h2-13,15,28H,14,16H2,1H3 |
InChI Key |
FRIKOHAUJKEPJA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NCCC1=CC=CC=N1)C2=C(C3=CC=CC=C3N(C2=O)C4=CC=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(Phenoxymethyl)phenyl]-2-phenylethan-1-one](/img/structure/B12546454.png)
![2-[({2-Hydroxy-6-[(prop-2-en-1-yl)oxy]hex-1-en-3-yl}oxy)carbonyl]benzoate](/img/structure/B12546459.png)
![1-(4-Fluorophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12546463.png)


![4-Oxo-N-[4-(propan-2-yl)phenyl]piperidine-1-carboxamide](/img/structure/B12546467.png)
![5-[[4-[Bis(2-chloroethyl)amino]phenyl]methylidene]-3-(morpholin-4-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12546474.png)
![1-[2-(3,5-Dimethylphenyl)ethyl]-2,4-dimethylbenzene](/img/structure/B12546481.png)
![3-[2-(Decyloxy)-2-oxoethyl]-4-methyl-1,3-thiazol-3-ium chloride](/img/structure/B12546489.png)
![Methyl 2-[4-oxo-3-(phenylmethoxycarbonylamino)azetidin-2-yl]acetate](/img/structure/B12546492.png)
![(1S)-N,N-bis[(4-methoxyphenyl)methyl]cyclohept-2-en-1-amine](/img/structure/B12546506.png)
![8-{4-[(E)-(4-Butoxyphenyl)diazenyl]phenoxy}octan-1-ol](/img/structure/B12546507.png)


